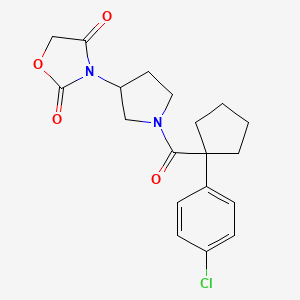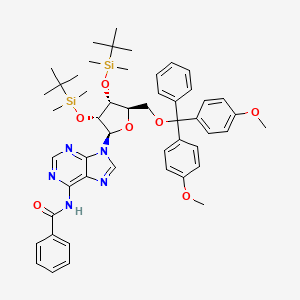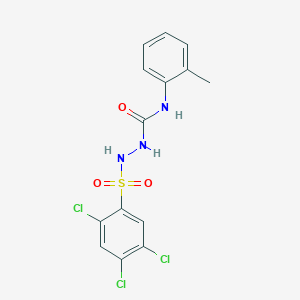
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a semicarbazide group attached to a sulfonyl group, which is further connected to a 2,4,5-trichlorophenyl ring and a 2-methylphenyl ring. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multiple steps:
Formation of the Semicarbazide Core: The semicarbazide core can be synthesized by reacting hydrazine with an isocyanate or a carbamate under controlled conditions.
Sulfonylation: The semicarbazide is then sulfonylated using 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure high yield and purity.
Aromatic Substitution: Finally, the 2-methylphenyl group is introduced through an aromatic substitution reaction, often using a Friedel-Crafts acylation method with an appropriate catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 2-methylphenyl ring, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
Chemistry
In chemistry, 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl and semicarbazide groups. It may serve as a model compound for developing new pharmaceuticals.
Medicine
Potential medical applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure could be exploited to design inhibitors for enzymes involved in diseases like cancer or bacterial infections.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
作用机制
The mechanism by which 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The semicarbazide group can interact with nucleophilic sites on proteins or other biomolecules, altering their function.
相似化合物的比较
Similar Compounds
- 4-(2-Methylphenyl)-1-((2,4-dichlorophenyl)sulfonyl)semicarbazide
- 4-(2-Methylphenyl)-1-((2,5-dichlorophenyl)sulfonyl)semicarbazide
- 4-(2-Methylphenyl)-1-((3,4,5-trichlorophenyl)sulfonyl)semicarbazide
Uniqueness
Compared to similar compounds, 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This specific arrangement may enhance its binding affinity and specificity for certain enzymes or receptors, making it a more potent inhibitor or activator in biochemical assays.
属性
IUPAC Name |
1-(2-methylphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O3S/c1-8-4-2-3-5-12(8)18-14(21)19-20-24(22,23)13-7-10(16)9(15)6-11(13)17/h2-7,20H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLDRPASTRNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide](/img/structure/B2573164.png)
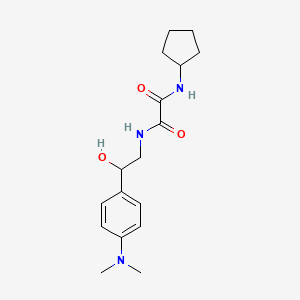
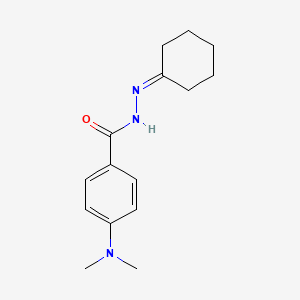
![1-cyclopropanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2573167.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide](/img/structure/B2573168.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)
![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)
![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)
![1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2573181.png)
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
